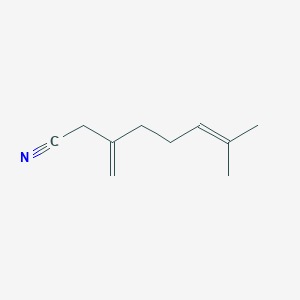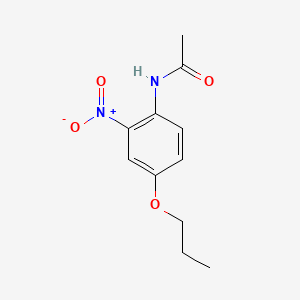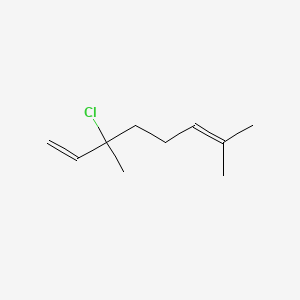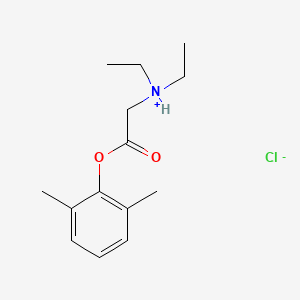
4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- is a heterocyclic compound that contains a thiazolidinone ring. Compounds with thiazolidinone structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridinylidene and hydroxyethyl groups in this compound may contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base to form the thiazolidinone ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and cost-effectiveness.
化学反应分析
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinylidene or thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The presence of the thiazolidinone ring and pyridinylidene group may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar structures but different substituents.
Pyridinylidene derivatives: Compounds containing the pyridinylidene group with varying functional groups.
Uniqueness
The unique combination of the thiazolidinone ring, ethyl group, hydroxyethyl group, and pyridinylidene group in 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
32112-80-4 |
|---|---|
分子式 |
C12H14N2O2S2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
3-ethyl-5-[1-(2-hydroxyethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2O2S2/c1-2-14-11(16)10(18-12(14)17)9-3-5-13(6-4-9)7-8-15/h3-6,15H,2,7-8H2,1H3 |
InChI 键 |
FCLYDLWAESRMLT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=C2C=CN(C=C2)CCO)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




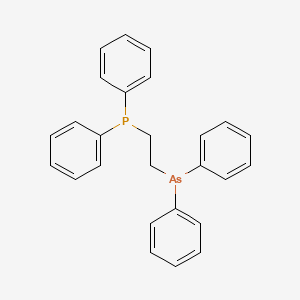
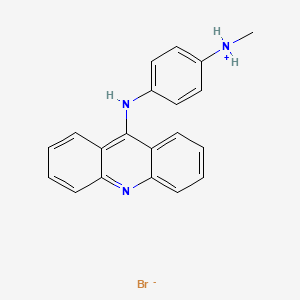
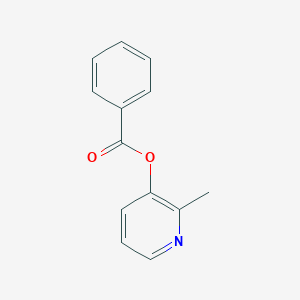
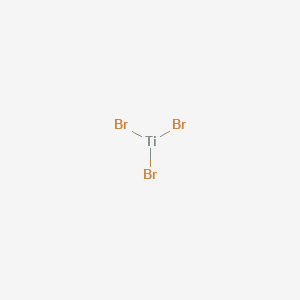
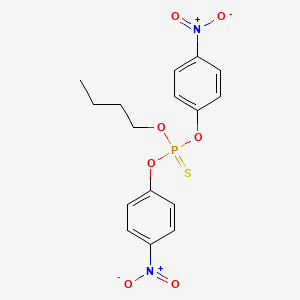
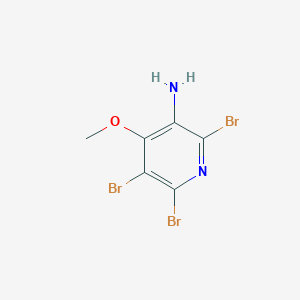
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)

